molecular formula C31H23N5O3 B10961723 (8E)-8-benzylidene-2-(4-nitrophenyl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

(8E)-8-benzylidene-2-(4-nitrophenyl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10961723
M. Wt: 513.5 g/mol
InChI Key: RHVUYCUACUDVRW-PTGBLXJZSA-N
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Description

2-(4-Nitrophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is a fused ring system incorporating chromene, triazole, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a chromene derivative, followed by the introduction of triazole and pyrimidine rings through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products

Scientific Research Applications

2-(4-Nitrophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest for drug discovery and development.

    Medicine: It may serve as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential as a CDK2 inhibitor.

    1,3,4-Thiadiazole Derivatives: Compounds with a different core structure but similar biological properties.

Uniqueness

2-(4-Nitrophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of chromene, triazole, and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C31H23N5O3

Molecular Weight

513.5 g/mol

IUPAC Name

(4E)-4-benzylidene-13-(4-nitrophenyl)-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaene

InChI

InChI=1S/C31H23N5O3/c37-36(38)24-16-14-22(15-17-24)29-33-30-27-26(21-10-5-2-6-11-21)25-13-7-12-23(18-20-8-3-1-4-9-20)28(25)39-31(27)32-19-35(30)34-29/h1-6,8-11,14-19,26H,7,12-13H2/b23-18+

InChI Key

RHVUYCUACUDVRW-PTGBLXJZSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(C4=C(O3)N=CN5C4=NC(=N5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=C(C1)C(C4=C(O3)N=CN5C4=NC(=N5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7

Origin of Product

United States

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